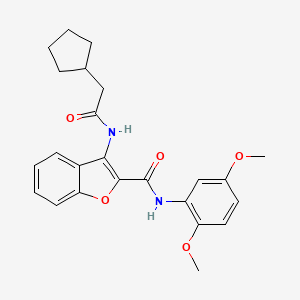
3-(2-cyclopentylacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-cyclopentylacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-cyclopentylacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to a class of benzofuran derivatives. These compounds often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific biological activity of this compound may be inferred from studies on related benzofuran derivatives.
1. Anticancer Activity
Benzofuran derivatives have been studied for their potential anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzofuran structure can enhance their ability to induce apoptosis in cancer cells.
2. Anti-inflammatory Effects
Many benzofuran derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the modulation of signaling pathways related to inflammation.
3. Analgesic Properties
Some benzofuran-based compounds have been reported to exhibit analgesic effects in animal models. This activity is often attributed to the inhibition of pain pathways, possibly through interaction with opioid receptors or by blocking pain mediators.
4. Neuroprotective Effects
Research has suggested that certain benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Cytotoxicity Assay
A study conducted on a series of benzofuran derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa, A549). The compound’s structure was found to correlate with its potency, suggesting that specific substitutions at the phenyl or acetamido positions could enhance activity.
Case Study 2: Anti-inflammatory Model
In a murine model of inflammation, a related benzofuran derivative was shown to decrease paw edema and reduce levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Propiedades
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-16-11-12-20(30-2)18(14-16)25-24(28)23-22(17-9-5-6-10-19(17)31-23)26-21(27)13-15-7-3-4-8-15/h5-6,9-12,14-15H,3-4,7-8,13H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUFJQRUZXKPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













